Home > Products > Screening Compounds P19627 > 3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine - 861209-71-4

3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-1330760
CAS Number: 861209-71-4
Molecular Formula: C17H11FN4
Molecular Weight: 290.29g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl-2-[5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate

  • Compound Description: This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 7-position []. This structure is further derivatized with a pentanedioate carboxamide moiety at the 3-position. The compound exhibited moderate antituberculosis activity [].

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound also contains the pyrazolo[1,5-a]pyrimidine scaffold with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 7-position []. A dimethylcarboxamide group is present at the 3-position. This compound demonstrated effective inhibition against the proliferation of certain cancer cell lines [].

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound features the common pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 7-position []. A 2,4-dichlorophenyl group is present at the 3-position, and a methyl group substitutes the 2-position.

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound exhibits the recurring pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 7-position []. It features a 2,4-dichlorophenyl substituent at the 3-position and a phenyl group at the 2-position.

N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5 α]pyrimidine-7-amine (DFPA)

  • Compound Description: This compound, DFPA, showcases a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at the 2-position and a trifluoromethyl group at the 5-position []. Notably, it features a complex amine substituent at the 7-position, which includes a fluoropyridinyl ring and a dimethylaminoethoxy chain. Computational studies suggested potential inhibitory activity against MtPanK and PanK, marking it as a potential candidate for developing new anti-tuberculosis drugs [].

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649)

  • Compound Description: VU6005649 incorporates a pyrazolo[1,5-a]pyrimidine core with a 2,3-difluoro-4-methoxyphenyl group at the 3-position, methyl groups at the 2 and 5-positions, and a trifluoromethyl group at the 7-position []. This compound acts as a positive allosteric modulator (PAM) for the metabotropic glutamate receptor 7 (mGlu7) [].

N-(4-fluorophenyl)-7-hydroxy-5-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound showcases a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group at the N-position, a hydroxy group at the 7-position, a piperidin-4-yl group at the 5-position, and a carboxamide group at the 3-position []. It was studied for its binding affinity to PIM-1 kinase [].
Overview

3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its biological activities, particularly as an inhibitor of mycobacterial ATP synthase, making it a candidate for tuberculosis treatment. The compound's structure features a pyrazolo ring fused with a pyrimidine, along with specific substitutions that enhance its pharmacological properties.

Source

This compound is synthesized through various chemical methods that involve the modification of existing pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that the introduction of fluorine and pyridine groups significantly affects the compound's activity and stability in biological systems .

Classification

3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine falls under the classification of heterocyclic compounds, specifically as a substituted pyrazolo[1,5-a]pyrimidine. This category is known for diverse applications in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can be achieved through several methodologies:

  • Cyclocondensation: This involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds or similar electrophiles under acidic or basic conditions. This method allows for structural modifications at peripheral positions during ring construction .
  • Substitution Reactions: The introduction of the 4-fluorophenyl and 4-pyridinyl groups often involves nucleophilic substitution reactions where halogenated intermediates are reacted with appropriate amines or phenols to yield the final product .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. For instance, microwave-assisted synthesis has been shown to enhance reaction rates and yields significantly compared to traditional heating methods .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine consists of:

  • A pyrazolo ring (five-membered ring containing two nitrogen atoms).
  • A pyrimidine ring (six-membered ring containing two nitrogen atoms).
  • Substituents at positions 3 and 7: a 4-fluorophenyl group at position 3 and a 4-pyridinyl group at position 7.

Data

  • Molecular Formula: C_{14}H_{10}F_{N}_{3}
  • Molecular Weight: Approximately 241.25 g/mol
  • Melting Point: Data may vary based on synthesis conditions but typically ranges around 150-160 °C.
Chemical Reactions Analysis

Reactions

3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Coupling Reactions: The compound may undergo cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce additional aryl or heteroaryl groups at specific positions on the pyrazolo framework .

Technical Details

These reactions often require catalysts (such as palladium or copper) and specific ligands to facilitate efficient coupling and minimize by-products.

Mechanism of Action

Process

The mechanism by which 3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine exerts its biological effects primarily involves inhibition of mycobacterial ATP synthase. This enzyme is crucial for energy production in Mycobacterium tuberculosis, and its inhibition leads to reduced bacterial viability.

Data

In vitro studies have demonstrated that this compound exhibits potent activity against Mycobacterium tuberculosis, with effective concentrations often in the low micromolar range. Further studies indicate low toxicity towards human cells, suggesting a favorable therapeutic index .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as DMSO and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of fluorine enhances lipophilicity and may influence metabolic stability.
Applications

Scientific Uses

3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is primarily explored for:

  • Antimycobacterial Agents: As a potential therapeutic agent against tuberculosis due to its inhibitory effects on Mycobacterium tuberculosis.
  • Fluorescent Probes: Modified derivatives are being studied for optical applications due to their unique electronic properties stemming from the pyrazolo[1,5-a]pyrimidine core structure .
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds

Pyrazolo[1,5-a]pyrimidines represent a privileged class of fused bicyclic heterocycles characterized by a planar structure comprising a five-membered pyrazole ring fused with a six-membered pyrimidine ring. This scaffold serves as a purine bioisostere due to its electronic and spatial resemblance to adenine/guanine, enabling selective interactions with biological targets while resisting enzymatic degradation [1] [6]. The structural versatility allows substitutions at positions 2, 3, 5, 6, and 7, facilitating extensive chemical diversification for drug discovery [3].

Structural and Functional Significance of Fused N-Heterocyclic Systems

The inherent planarity and conjugated π-system of pyrazolo[1,5-a]pyrimidines confer exceptional photophysical properties and robust protein-binding capabilities. Key structural features include:

  • Hydrogen bond acceptors/donors: Ring nitrogen atoms (N1, N4, N5) participate in H-bonding with kinase ATP-binding sites [5].
  • Electron-deficient character: Enables π-π stacking interactions with aromatic residues in enzyme pockets (e.g., Phe residues in kinases) [5] [10].
  • Rigid geometry: Restricts conformational freedom, enhancing binding specificity and reducing entropic penalties during target engagement [3].

Table 1: Comparative Features of Bioactive N-Heterocyclic Systems

HeterocycleRing SystemKey Pharmacological RolesNotable Limitations
Pyrazolo[1,5-a]pyrimidineBicyclic, planarKinase inhibition, Anticancer agentsModerate aqueous solubility
Purines (e.g., Adenine)Bicyclic, planarEndogenous signalingRapid metabolic clearance
ImidazopyridinesBicyclic, planarAnxiolytics, SedativesCNS side effects
TriazolopyrimidinesBicyclic, planarAntifungals, HerbicidesLimited human data

Historical Development of Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

First synthesized in the 1950s, early derivatives exhibited sedative-hypnotic activities, leading to FDA-approved drugs like Zaleplon and Indiplon for insomnia [6]. The 2000s witnessed expansion into oncology with discoveries including:

  • Dorsomorphin (2007): First identified BMP inhibitor [1].
  • Dinaciclib (Phase III): Cyclin-dependent kinase inhibitor for leukemia [6].
  • Zanubrutinib (2019): FDA-approved BTK inhibitor derived from pyrazolo[1,5-a]pyrimidine precursor 23d [1] [3].Over 15 clinical-stage compounds leverage this scaffold, primarily targeting kinases and phosphodiesterases [5] [6].

Role of Substituent Effects on Pharmacological and Material Properties

Substituents critically modulate bioactivity, solubility, and target selectivity:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl): Enhance kinase binding affinity via hydrophobic interactions and improved membrane permeability [10].
  • Heteroaryl groups (e.g., 4-pyridinyl): Augment water solubility via protonation and enable salt formation; participate in H-bonding [8].
  • Position-specific effects: C7 substituents influence kinase selectivity profiles, while C3 groups impact cellular uptake [5] [10].

Properties

CAS Number

861209-71-4

Product Name

3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(4-fluorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C17H11FN4

Molecular Weight

290.29g/mol

InChI

InChI=1S/C17H11FN4/c18-14-3-1-12(2-4-14)15-11-21-22-16(7-10-20-17(15)22)13-5-8-19-9-6-13/h1-11H

InChI Key

ANQAPBLHXFJUMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)F

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.